4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
Overview
Description
The compound “4-(3,4-Dichlorophenyl)-4-oxobutanoic acid” is a derivative of butanoic acid, which is a four-carbon carboxylic acid. The “4-(3,4-Dichlorophenyl)” part of the name suggests that a 3,4-dichlorophenyl group is attached to the fourth carbon of the butanoic acid .
Molecular Structure Analysis
The molecular structure of this compound would consist of a four-carbon chain (butanoic acid) with a carboxyl group (-COOH) at one end and a 3,4-dichlorophenyl group attached to the fourth carbon .Chemical Reactions Analysis
Carboxylic acids, such as butanoic acid, can undergo a variety of reactions, including reduction to primary alcohols, esterification with alcohols, and reaction with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Carboxylic acids are typically polar due to the presence of the carboxyl group, and they can form hydrogen bonds, which often makes them soluble in water .Scientific Research Applications
Molecular Docking and Vibrational Studies
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid derivatives have been studied for their molecular docking, vibrational properties, and potential biological activities. In a comparative study involving similar compounds, molecular docking revealed that these derivatives could inhibit Placenta growth factor (PIGF-1), suggesting their relevance in pharmacological research (Vanasundari et al., 2018).
Spectroscopic Analysis
Spectroscopic analysis, including FT-IR, NMR, and X-ray diffraction studies, of similar butanoic acid derivatives, has been conducted to understand their structural and electronic properties. Such studies contribute to our knowledge of these compounds at a molecular level, potentially aiding in the development of new materials or drugs (Rahul Raju et al., 2015).
Nonlinear Optical Materials
Research on butanoic acid derivatives, closely related to 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid, has indicated their potential as candidates for nonlinear optical materials. This stems from their dipole moment and hyperpolarizability properties, which are essential for such materials (Vanasundari et al., 2018).
Inhibition of Kynurenine 3-Hydroxylase
Some derivatives of 4-Phenyl-4-oxo-butanoic acid, which share structural similarities with 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid, have been identified as inhibitors of kynurenine 3-hydroxylase. This enzyme plays a crucial role in tryptophan degradation, and its inhibition can help counteract neuronal excitotoxic damage (Giordani et al., 1998).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds, which are of significant interest in pharmaceutical research. This includes the preparation of derivatives showing antimicrobial and antifungal activities, demonstrating the compound's utility in drug development (Sayed et al., 2003).
Environmental Applications
In environmental science, related dichlorophenyl compounds have been studied for their role in oxidative degradation of pollutants. This research is crucial for developing new methods for water treatment and environmental remediation (Bokare and Choi, 2011).
Safety And Hazards
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCXOOJTAKKWIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60302592 | |
Record name | 4-(3,4-dichlorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60302592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid | |
CAS RN |
50597-19-8 | |
Record name | 50597-19-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(3,4-dichlorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60302592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3,4-Dichlorophenyl)-4-oxobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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